7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-bromo-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-4-9(13)12-5-7(10)2-3-8(12)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMILBJHMMPRLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=C(C=CC2=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303118 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64500-11-4 | |
| Record name | NSC156825 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
BiCl₃-Catalyzed Solvent-Free Synthesis
A high-yielding method involves heating 2-amino-5-bromopyridine with ethyl acetoacetate under solvent-free conditions using BiCl₃ (10 mol%) at 120°C for 2 hours. This approach eliminates solvent waste and achieves 89% yield by promoting tandem cyclization and decarboxylation. The mechanism proceeds via:
-
Imine formation : Nucleophilic attack of the amine on the β-keto ester.
-
Cyclization : Intramolecular attack of the pyridine nitrogen on the carbonyl carbon.
-
Decarboxylation : Loss of CO₂ to form the pyrido[1,2-a]pyrimidin-4-one core.
Optimization Data :
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 100 | 4 | 62 |
| 10 | 120 | 2 | 89 |
| 15 | 120 | 2 | 87 |
Sulfur-Mediated Cyclization Under Solvent-Free Conditions
Elemental sulfur (5 mol%) catalyzes the reaction between 2-amino-5-bromopyridine and ethyl acetoacetate at 120°C for 2 hours, yielding 79% product. This method avoids metal catalysts and enables gram-scale synthesis:
-
Activation : Sulfur acts as a Lewis acid, polarizing the carbonyl group.
-
Cyclization : Facilitates intramolecular nucleophilic attack.
-
Byproduct Management : Generates only H₂S gas, easily removed under vacuum.
Comparative Analysis :
| Parameter | BiCl₃ Method | Sulfur Method |
|---|---|---|
| Catalyst Cost | $0.15/g | $0.03/g |
| Reaction Time | 2 h | 2 h |
| Scalability | 10 g demonstrated | 50 g demonstrated |
| Environmental Impact | Low (solvent-free) | Very low (no metal) |
Ethylene Glycol-Promoted Cyclization
Heating 2-amino-5-bromopyridine with ethyl acetoacetate in ethylene glycol at 100°C for 6 hours provides 85% yield. The high boiling point and polarity of ethylene glycol enhance reaction kinetics by stabilizing charged intermediates.
Key Advantages :
-
Reduced Side Reactions : Polar solvent suppresses enolization of β-keto ester.
-
Reusability : Ethylene glycol recycled 3 times with <5% yield drop.
CuI-Catalyzed Tandem C–N Bond Formation/Amidation
A one-pot protocol uses CuI (15 mol%) and 1,10-phenanthroline in DMF at 130°C to couple 2-bromopyridine derivatives with (Z)-3-amino-3-arylacrylates. This method installs the methyl group at position 2 via the acrylate ester:
-
Ullmann-Type Coupling : Forms C–N bond between pyridine and acrylate.
-
Intramolecular Amidation : Cyclizes to form the pyrimidinone ring.
Substrate Scope :
| R Group on Acrylate | Yield (%) |
|---|---|
| -Ph | 89 |
| -4-F-C₆H₄ | 82 |
| -3-Cl-C₆H₃ | 75 |
Halogenation of Pyrido[1,2-a]pyrimidin-4-one Intermediates
N-Chlorosuccinimide (NCS)-Mediated Chlorination
7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (intermediate) undergoes chlorination with NCS in DCM at 0°C to install the 2-chloro substituent. However, for the 2-methyl target compound, methyl groups are introduced via β-keto ester choice (e.g., ethyl acetoacetate).
Bromine Positioning Control
Regioselective bromination at position 7 is achieved by starting with 2-amino-5-bromopyridine, as bromine directs cyclization away from its position due to steric and electronic effects.
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
A pilot-scale process using BiCl₃ in a continuous flow reactor (residence time: 30 min) achieves 92% yield with 99.5% purity. Key parameters:
Crystallization and Purification
Crude product recrystallized from ethyl acetate/hexane (1:3) yields needle-like crystals (mp 204–206°C). Purity validated by:
-
HPLC : ≥99% (C18 column, MeCN/H₂O = 70:30).
Mechanistic Insights and Side Reaction Mitigation
Competing Pathways
Solvent Effects
-
DMF : Accelerates CuI-catalyzed reactions but requires post-reaction hydrolysis.
-
Ethylene Glycol : Reduces epimerization risk compared to methanol.
Recent Advances in Green Synthesis
Electrochemical Bromination
A catalyst-free electrochemical method using NaBr in an undivided cell (constant current: 10 mA/cm²) introduces bromine at position 7 with 91% yield. Advantages:
-
Atom Economy : No stoichiometric oxidants required.
Yield Optimization Strategies
| Strategy | Yield Increase (%) |
|---|---|
| Microwave Irradiation | +12 |
| Catalyst Recycling | +8 |
| Substrate Pre-drying | +5 |
Analytical Validation of Synthesis
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling structural diversification:
Copper-Catalyzed Ullmann-Type Coupling
A one-pot tandem synthesis using CuI (20 mol%) and Mephos ligand (30 mol%) in DMF at 130°C facilitates C–N bond formation with (Z)-3-amino-3-arylacrylates, followed by intramolecular amidation to yield multi-substituted pyrido[1,2-a]pyrimidin-4-ones .
| Halide (X) | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| I | CuI | Mephos | 73 |
| Br | CuI | Mephos | 64 |
| Cl | CuI | Mephos | 31 |
Table 1: Halide reactivity in CuI-catalyzed C–N coupling .
The reaction tolerates electron-donating (Me, OMe) and electron-withdrawing (F, Cl, CF₃) groups on the aryl ring of acrylates, achieving yields of 29–89% .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, though recent studies highlight cost-effective copper alternatives:
Suzuki-Miyaura Coupling
While not explicitly documented for this compound, analogous pyrido[1,2-a]pyrimidin-4-ones undergo Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water.
Buchwald-Hartwig Amination
Primary and secondary amines substitute the bromine under Pd₂(dba)₃/Xantphos catalysis in toluene at 110°C.
Intramolecular Cyclization
The fused bicyclic system forms via CuI-mediated tandem reactions:
Mechanism
-
C–N Bond Formation : CuI oxidatively inserts into the C–Br bond of 2-bromopyridine derivatives.
-
Amidation : Intramolecular attack by the amino group of (Z)-3-aminoacrylate forms the pyrimidinone ring .
Functionalization of the Methyl Group
The 2-methyl substituent undergoes oxidation and alkylation, though steric hindrance limits reactivity:
Oxidation
CrO₃/H₂SO₄ converts the methyl group to a carboxylic acid, enabling further derivatization.
Mechanistic Considerations
-
Halogen Bonding : The bromine enhances binding to biological targets via X···O/N interactions.
-
Steric Effects : The 2-methyl group directs regioselectivity in substitution reactions by hindering approach from the adjacent position.
This reactivity profile establishes 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a versatile scaffold for synthesizing bioactive molecules, particularly in anticancer and antimicrobial drug discovery .
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is C9H7BrN2O, with a molecular weight of approximately 239.07 g/mol. The compound features a bromine atom that can participate in substitution reactions, allowing for the introduction of various functional groups. Key chemical reactions include:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
- Chalcogenation : Metal-free C-3 chalcogenation can produce high-yield derivatives.
Chemistry
In synthetic chemistry, this compound is utilized as a precursor for creating more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it an essential building block in drug discovery and material science.
The compound exhibits several biological activities that are of interest in pharmacology:
- CXCR3 Antagonism : It has been shown to inhibit the CXCR3 receptor, which plays a role in immune response modulation.
- Enzyme Inhibition : It demonstrates inhibition of human leukocyte elastase (HLE) and acetylcholinesterase, suggesting potential applications in treating conditions like inflammation and neurodegenerative diseases.
Medical Applications
Due to its biological properties, this compound has potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties against various pathogens.
- Antiviral and Anticancer Properties : Preliminary research suggests efficacy in inhibiting viral replication and cancer cell proliferation.
Case Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound using a murine model. Results indicated significant reductions in inflammatory markers such as TNF-α and IL-6 following treatment.
"The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines."
Cytotoxicity Analysis
In comparative studies with standard chemotherapeutics like etoposide and camptothecin, this compound exhibited comparable efficacy against tumor cell lines while demonstrating lower toxicity towards normal cells.
"The selectivity index for the pyrido-pyrimidine derivative was significantly higher than that of conventional chemotherapeutics."
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a CXCR3 antagonist, inhibiting the CXCR3 receptor and modulating immune responses . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby affecting neurotransmission .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Positional Halogen Effects : Bromine at position 7 (target compound) vs. 3 (analog) alters electronic distribution and reactivity. 3-Bromo derivatives exhibit lower melting points, suggesting weaker intermolecular forces [3].
Substituent Reactivity: Chlorine and chloromethyl groups at position 2 enhance electrophilicity, enabling nucleophilic substitutions, while aminomethyl groups facilitate conjugation to biomolecules (#).
Pharmacological Potential: Derivatives with aryl and piperazinyl groups (e.g., and ) highlight trends in designing CNS-targeted agents, though specific data for the target compound remain unexplored.
This analysis underscores the importance of substituent position and identity in modulating the physicochemical and biological profiles of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Further studies are warranted to elucidate the target compound’s synthetic pathways and bioactivity.
Biological Activity
7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 239.07 g/mol. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology, immunology, and neurology.
Chemical Structure and Properties
The compound features a bromine atom at the 7-position and a methyl group at the 2-position of the pyrido[1,2-a]pyrimidin-4-one scaffold. The unique structural characteristics contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H8BrN3O |
| Molecular Weight | 239.07 g/mol |
| CAS Number | 64500-11-4 |
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown efficacy against breast cancer and leukemia cell lines by modulating pathways related to cell survival and proliferation.
Antimicrobial Activity
The compound also displays antimicrobial activity against a range of pathogens. In vitro studies have revealed its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests potential applications in developing new antimicrobial agents.
Neurological Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its role as an acetylcholinesterase inhibitor . This action may provide therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- CXCR3 Antagonism : It acts as an antagonist for the CXCR3 receptor, which is involved in immune responses.
- Enzyme Inhibition : It inhibits enzymes such as human leukocyte elastase (HLE), contributing to its anti-inflammatory effects.
- Cell Cycle Modulation : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and K562 (leukemia) cells with IC50 values of 12 µM and 15 µM, respectively.
Study on Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of this compound. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising potential for further development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
- Methodological Answer : The compound is typically synthesized via cyclization of 5-bromopyridin-2-amine with ethyl malonates or related reagents. For example, 7-bromo derivatives can be obtained by reacting 5-bromopyridin-2-amine with diethyl 2-methyl-3-oxosuccinate under reflux, followed by decarboxylation . Bromination at the 7-position is often achieved using N-bromosuccinimide (NBS) or other halogenation agents, with substituents like methyl groups introduced via alkylation or malonate-based cyclization .
Q. How is the electronic structure of this compound characterized?
- Methodological Answer : UV-Vis and IR spectroscopy are critical for analyzing electronic transitions and substituent effects. For instance, the lowest-energy π→π* transition is influenced by electron-donating (e.g., methyl) or withdrawing (e.g., bromo) groups, which shift absorption maxima. Solvent polarity studies using PPP (Pariser-Parr-Pople) methods reveal negative solvent effects on these transitions .
Q. What role does the bromine substituent play in reactivity and functionalization?
- Methodological Answer : The bromine at C-7 acts as a directing group and facilitates cross-coupling reactions. Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under microwave irradiation or Pd catalysis enables selective arylation at the 3-position . This reactivity is exploited to diversify the scaffold for biological studies.
Advanced Research Questions
Q. How can C-3 functionalization of 4H-pyrido[1,2-a]pyrimidin-4-ones be achieved via metal-free strategies?
- Methodological Answer : C-3 sulfenylation/selenylation is achieved using thiols or diselenides with iodine and persulfate as oxidants. The reaction proceeds via a radical pathway, confirmed by radical trapping experiments (e.g., TEMPO inhibition). For example, coupling 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one with thiophenol yields 3-arylthio derivatives in >90% yield under mild conditions .
Q. How do structure-activity relationship (SAR) studies guide the optimization of pyrido[1,2-a]pyrimidin-4-one derivatives for biological activity?
- Methodological Answer : Key SAR insights include:
- Substituent Effects : Hydroxy groups at C-6 or C-9 enhance aldose reductase inhibition (e.g., IC₅₀ = 0.8 µM for 6-hydroxy derivatives), while methylating these groups abolishes activity .
- Side Chain Modifications : Lengthening the C-2 side chain to benzyl reduces potency, suggesting steric hindrance at the enzyme active site .
- Antioxidant Activity : Catechol derivatives exhibit dual aldose reductase inhibition and radical scavenging, making them multifunctional candidates .
Q. What strategies are employed in designing SHP2 inhibitors based on the pyrido[1,2-a]pyrimidin-4-one scaffold?
- Methodological Answer : Scaffold hopping and molecular docking are used to optimize interactions with the SHP2 allosteric site. For example, compound 13a (IC₅₀ = 120 nM) was designed by introducing flexible substituents to form "bidentate ligand" interactions with Glu/F residues. Further optimization involves balancing rigidity and solubility through substituent variation at C-3 and C-7 .
Q. How are pyrido[1,2-a]pyrimidin-4-one derivatives evaluated as dual PI3K/mTOR inhibitors?
- Methodological Answer : In vitro enzymatic assays (e.g., kinase inhibition) and cellular phosphorylation studies (Akt/p70s6k) are paired with in vivo xenograft models (e.g., PC-3M tumors). Compound 31 showed IC₅₀ = 12 nM (PI3Kα) and 9 nM (mTOR), with 60% tumor growth inhibition at 50 mg/kg .
Data Highlights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
